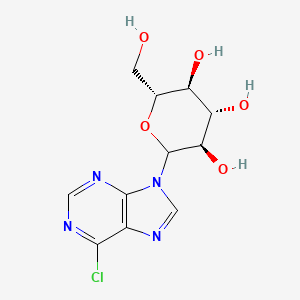

6-Chloropurine-9-b-D-glucoside

Description

Contextualization within Purine (B94841) Nucleoside Chemistry

Purine nucleosides are fundamental building blocks of nucleic acids (DNA and RNA) and are central to numerous metabolic processes. The synthesis of these molecules in organisms occurs through two primary routes: the de novo pathway and the salvage pathway. The de novo pathway constructs purine rings from simpler molecules like amino acids and carbon dioxide, while the salvage pathway recycles pre-existing purine bases and nucleosides.

Synthetic analogues, such as 6-Chloropurine-9-β-D-glucoside, are designed to interfere with these pathways. By mimicking natural nucleosides, they can be incorporated into cellular processes, potentially leading to effects like the inhibition of cell growth or viral replication. The chlorine atom at the 6th position of the purine ring is a key feature, making the compound a versatile intermediate for further chemical synthesis and a candidate for biological activity. nih.govmedchemexpress.comcaltagmedsystems.co.uk

Historical Perspectives in Synthesis and Initial Characterization

The synthesis of purine nucleosides is a well-established field in organic chemistry. Historically, methods like the Koenigs-Knorr reaction, which involves the reaction of a glycosyl halide with an alcohol, have been employed to create the crucial glycosidic bond between the sugar and the purine base. Another significant method is the Vorbrüggen glycosylation, which utilizes silylated heterocyclic bases and peracylated sugars in the presence of a Lewis acid to form nucleosides. This method is noted for its stereoselectivity, typically yielding the desired β-anomer.

Overview of Reported Biological Relevance in Research

The primary area of research interest for 6-Chloropurine-9-β-D-glucoside and its close analogues lies in their potential as antitumor agents. A study published in the European Journal of Medicinal Chemistry in 2015 explored the antitumor potential of a series of purine nucleosides, including a 6-chloropurine (B14466) scaffold linked to a perbenzylated glucosyl residue. jst.go.jp

The research involved testing these compounds for their cytotoxic effects against various human tumor cell lines. The findings indicated that these 6-chloropurine nucleosides exhibited micromolar GI50 (half-maximal growth inhibition) values, which were comparable to established chemotherapeutic agents like cladribine. jst.go.jp Furthermore, the investigation revealed that these compounds could induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase, which are critical mechanisms for anticancer activity. jst.go.jp Chemical suppliers also note the compound's investigation for its potential in combating select cancer variants and virulent infections.

Interactive Data Table: Investigated Biological Activities

| Activity Investigated | Cell Lines/Model | Observed Effect |

|---|---|---|

| Antitumor Potential | Human melanoma, lung, ovarian, and colon carcinoma cell lines | Cytotoxicity with micromolar GI50 values, induction of apoptosis, G2/M cell cycle arrest. jst.go.jp |

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN4O5 |

|---|---|

Molecular Weight |

316.70 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-2-(6-chloropurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C11H13ClN4O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2/t4-,6-,7+,8-,11?/m1/s1 |

InChI Key |

KTDJOIVBVRLPNX-SKJPJWHRSA-N |

Isomeric SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Chloropurine 9 β D Glucoside and Analogues

Chemical Synthesis Approaches

The chemical synthesis of 6-chloropurine (B14466) nucleosides, including the specific glucoside, involves several key strategies to control the formation of the crucial N-glycosidic bond and to introduce various functional groups.

Condensation Reactions for N-Glycosides

The formation of the N-glycosidic bond between a purine (B94841) base and a sugar moiety is a cornerstone of nucleoside synthesis. A common approach involves the condensation of a protected sugar, such as 1-chloro-2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, with a heterocyclic amine like 6-chloropurine. taylorfrancis.com Another established method is the Vorbrüggen glycosylation, which typically utilizes a silylated purine derivative and a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄). nih.gov This method, however, often yields a mixture of N⁷ and N⁹ isomers, with the N⁹ isomer being the major product. nih.govacs.org

A general procedure for synthesizing 6-chloropurine involves reacting hypoxanthine (B114508) with phosphoryl chloride (POCl₃) in the presence of a base like dimethylaniline. google.comgoogle.com This can also be achieved by heating hypoxanthine under pressure with phosphoryl chloride. google.com One patented method describes the synthesis of 6-chloropurine from acetyl hypoxanthine and POCl₃ with a tertiary amine catalyst, resulting in high yields suitable for industrial production. google.com The resulting 6-chloropurine can then be coupled with a protected sugar to form the desired nucleoside. nih.gov For instance, 6-chloropurine riboside can be synthesized by dissolving the protected precursor in dry methanol (B129727) and adding sodium methoxide. chemicalbook.com

| Reactants | Reagents/Catalysts | Product | Key Findings |

| 6-chloropurine, protected sugar | Lewis acids (e.g., SnCl₄, TiCl₄) | N-glycoside | Forms a mixture of N⁷ and N⁹ isomers. nih.govacs.org |

| Hypoxanthine | Phosphoryl chloride, dimethylaniline | 6-chloropurine | A method for preparing the purine base. google.comgoogle.com |

| Acetyl hypoxanthine | POCl₃, tertiary amine | 6-chloropurine | High-yield industrial synthesis method. google.com |

| Protected 6-chloropurine riboside | Sodium methoxide, methanol | 6-chloropurine riboside | Deprotection step to yield the final nucleoside. chemicalbook.com |

Regioselective Glycosylation Strategies for Purine Nucleosides

Controlling the site of glycosylation on the purine ring is a significant challenge in nucleoside synthesis. While N⁹-glycosylation is often thermodynamically favored, strategies have been developed to enhance the formation of the N⁷ isomer. nih.govacs.orgacs.org The choice of catalyst and reaction conditions can influence the N⁷/N⁹ isomer ratio. For example, using SnCl₄ or TiCl₄ as a catalyst in the Vorbrüggen method can be optimized to maximize the yield of the N⁷-isomer of 6-chloropurine nucleosides. nih.gov

Another approach to achieve regioselectivity is the use of bulky protecting groups on the purine base. The 2,3-dicyclohexylsuccinimide (Cy₂SI) group has been shown to direct glycosylation to a specific nitrogen, offering high regioselectivity. rsc.orgresearchgate.net Furthermore, β-cyclodextrin has been utilized to assist in the regioselective N⁹ alkylation of purines by blocking the N⁷ position within its cavity. researchgate.net The development of direct N⁷ regioselective methods, such as the reaction of N-trimethylsilylated purines with tert-alkyl halides using an SnCl₄ catalyst, provides another route to specific isomers. acs.org

| Strategy | Key Features | Outcome |

| Catalyst Selection (SnCl₄, TiCl₄) | Optimization of Vorbrüggen conditions. | Maximizes N⁷-isomer yield. nih.gov |

| Bulky Protecting Groups (Cy₂SI) | Directs glycosylation to a specific nitrogen. | High regioselectivity. rsc.orgresearchgate.net |

| β-Cyclodextrin Assistance | Blocks the N⁷ position of the purine ring. | Promotes N⁹ alkylation. researchgate.net |

| Direct N⁷ Alkylation | Reaction of silylated purines with alkyl halides and SnCl₄. | Provides a direct route to N⁷ isomers. acs.org |

Microwave-Assisted Synthesis Techniques for Nucleoside Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in nucleoside chemistry, offering significant advantages over conventional heating methods. rsc.orgcardiff.ac.uknih.govrsc.orgnih.gov This technique can dramatically reduce reaction times, increase yields, and simplify reaction work-up. nih.gov For the synthesis of nucleoside analogues, including those derived from 6-chloropurine, microwave irradiation has been successfully applied to various reaction steps. rsc.orgcardiff.ac.ukrsc.orgnih.gov

One notable application is in the synthesis of ProTide analogues, where microwave heating significantly enhances the rate of the phosphoramidation reaction. rsc.orgcardiff.ac.ukrsc.orgnih.gov Compared to conventional heating, which can take 12-48 hours and result in modest yields, microwave-assisted synthesis can shorten reaction times to a matter of minutes while achieving excellent yields. cardiff.ac.uk The "cooling-while-heating" technology in some microwave synthesizers allows for continuous irradiation without overheating the reaction mixture. rsc.orgcardiff.ac.uk This method has been shown to be effective for the selective 5'-phosphoramidate synthesis without the need for protecting the 3'-position of ribonucleosides. rsc.orgcardiff.ac.ukrsc.orgnih.gov

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of MAOS |

| Phosphoramidation (ProTide synthesis) | 12-48 hours, modest yields | Minutes, excellent yields | Reduced reaction time, increased yield. rsc.orgcardiff.ac.uk |

| General Nucleoside Synthesis | Long reaction times, potential for side reactions | Shorter reaction times, cleaner reactions | Environmentally friendly, efficient. nih.gov |

Synthesis of Branched-Chain Sugar Purine Nucleosides

The synthesis of nucleosides with branched-chain sugars introduces additional complexity but also opens up possibilities for novel therapeutic agents. nih.govacs.orgacs.orgnih.govresearchgate.net These syntheses often involve the reaction of a purine base with a specifically synthesized branched-chain sugar derivative. acs.orgacs.org For example, a purine nucleoside of 4-O-acetyl-L-arcanose was synthesized by fusing 6-chloro-9-(tetrahydropyran-2-yl)purine with 1,4-di-O-acetyl-2,6-dideoxy-3-C-methyl-3-O-methyl-β-L-xylo-hexopyranose. acs.orgacs.org The anomeric configuration of the resulting nucleoside needs to be carefully determined. acs.orgacs.org

Other approaches involve the modification of a pre-formed nucleoside. For instance, treatment of 1-(2,3-epoxy-5-O-trityl-β-D-lyxofuranosyl)uracil with various carbon nucleophiles has been used to introduce branched chains at the 3'-position. nih.gov These methods have led to the synthesis of various branched-chain sugar nucleoside analogues, including those with ethynyl, ethenyl, cyano, carboxamido, and dithian-2-yl groups. nih.gov

| Purine/Nucleoside Precursor | Sugar/Modifying Reagent | Product |

| 6-chloro-9-(tetrahydropyran-2-yl)purine | 1,4-di-O-acetyl-2,6-dideoxy-3-C-methyl-3-O-methyl-β-L-xylo-hexopyranose | Branched-chain purine nucleoside acs.orgacs.org |

| 1-(2,3-Epoxy-5-O-trityl-β-D-lyxofuranosyl)uracil | Ethynyl lithium | 3'-deoxy-3'-ethynyl-5'-O-trityl-ara-uridine nih.gov |

| 1-(2,3-Epoxy-5-O-trityl-β-D-lyxofuranosyl)uracil | Sodium cyanide | 3'-cyano-3'-deoxy-5'-O-trityl-ara-uridine nih.gov |

Preparation of Phosphorylated 6-Chloropurine Nucleoside Derivatives

The phosphorylation of nucleosides is a critical step in the synthesis of nucleotides and their analogues, which are often the biologically active forms of these compounds. Chemical phosphorylation methods can be employed to introduce phosphate (B84403) groups at specific positions of the sugar moiety. nih.govnih.govcore.ac.uk

An efficient route to 6-chloropurine-2'-deoxyriboside (B7971090) 5'-dimethoxytrityl 3'-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite has been described, which is a key building block for the synthesis of modified oligonucleotides. nih.gov This synthesis involves the initial enzymatic preparation of 6-chloropurine-2'-deoxyriboside, followed by chemical modifications including the addition of a 5'-dimethoxytrityl group and subsequent phosphitylation at the 3'-position. nih.gov

Prebiotically plausible phosphorylation methods have also been investigated, using agents like diamidophosphate (B1260613) (DAP) and imidazolidine-4-thione (B12905619) phosphates (ITO-P). nih.govcore.ac.uk These studies have shown that pyrimidine (B1678525) nucleosides are generally phosphorylated in higher yields than purine nucleosides. nih.gov

| Nucleoside | Phosphorylating Agent/Method | Product |

| 6-chloropurine-2'-deoxyriboside | 5'-Dimethoxytritylation followed by 3'-phosphitylation | 6-chloropurine-2'-deoxyriboside 5'-dimethoxytrityl 3'-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite nih.gov |

| Canonical Nucleosides | Diamidophosphate (DAP) | Nucleoside monophosphates nih.gov |

| Canonical Nucleosides | Imidazolidine-4-thione phosphates (ITO-P) | 5'-monophosphorylated nucleosides core.ac.uk |

Enzymatic Synthesis and Biotransformation

Enzymatic methods offer a powerful alternative to chemical synthesis for the preparation of nucleosides, often providing high regio- and stereoselectivity under mild reaction conditions. Nucleoside phosphorylases are particularly useful enzymes in this context.

An efficient enzymatic synthesis of 6-chloropurine-2'-deoxyriboside has been achieved through the reaction of 6-chloropurine with 2'-deoxycytidine, catalyzed by nucleoside-2'-deoxyribosyltransferase. nih.gov Similarly, Escherichia coli purine nucleoside phosphorylase (PNP) has been used to synthesize a series of C-6 substituted purine ribosides. nih.gov This enzyme shows a high tolerance for steric bulk at the 6-position of the purine ring. nih.gov

Transglycosylation reactions catalyzed by recombinant E. coli nucleoside phosphorylases have been employed to synthesize purine arabinonucleosides with chiral amino acid amides at the C6 position. mdpi.com Arsenolysis of 2-chloropurine ribosides can be used to shift the reaction equilibrium towards the synthesis of the desired arabinonucleosides. mdpi.com

| Enzyme | Substrates | Product | Key Finding |

| Nucleoside-2'-deoxyribosyltransferase | 6-chloropurine, 2'-deoxycytidine | 6-chloropurine-2'-deoxyriboside | Efficient enzymatic synthesis of the deoxyriboside. nih.gov |

| E. coli Purine Nucleoside Phosphorylase | 6-substituted purines, ribose-1-phosphate | C-6 substituted purine ribosides | High tolerance for steric bulk at the 6-position. nih.gov |

| Recombinant E. coli Nucleoside Phosphorylases | 2-chloropurine ribosides, arabinose-1-phosphate | Purine arabinonucleosides | Arsenolysis shifts equilibrium towards product formation. mdpi.com |

Nucleoside Phosphorylase-Mediated Transglycosylation

Enzymatic synthesis represents a powerful and highly selective method for the production of nucleoside analogues, often circumventing the need for complex protection and deprotection steps common in chemical synthesis. Purine nucleoside phosphorylases (PNPs) are key enzymes in this approach, catalyzing the reversible phosphorolysis of nucleosides to form a purine base and a pentose-1-phosphate. This reactivity can be harnessed for the synthesis of new nucleosides through a process called transglycosylation.

In a typical transglycosylation reaction for synthesizing a 6-chloropurine nucleoside, a suitable glycosyl donor (e.g., a readily available nucleoside like uridine (B1682114) or thymidine) provides the sugar moiety. researchgate.net The reaction is catalyzed by one or more nucleoside phosphorylases, often from bacterial sources like Escherichia coli, which can be used as whole-cell catalysts. researchgate.net For example, purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase can be co-expressed in E. coli, and these engineered cells can then be used directly in the reaction mixture. researchgate.net

The general mechanism involves the phosphorolysis of the glycosyl donor to generate an in situ α-D-pentose-1-phosphate intermediate. This intermediate then reacts with the acceptor base, 6-chloropurine, to form the new β-nucleoside. The process is highly stereospecific, almost exclusively yielding the β-anomer. mdpi.com To drive the reaction towards product formation, an excess of the glycosyl donor is often used. nih.gov

One strategy to improve reaction efficiency and simplify purification is the use of arsenolysis instead of phosphorolysis. In the presence of arsenate, the enzyme forms an unstable α-D-ribose-1-arsenate intermediate from the donor riboside, which rapidly hydrolyzes. This makes the reaction essentially irreversible and can facilitate the isolation of the target product. mdpi.com

While PNPs exhibit broad specificity for the purine base, they are more selective regarding the sugar component. nih.gov However, this enzymatic method has been successfully applied to synthesize a variety of purine nucleosides, including those with modified sugar moieties like arabinose. mdpi.comnih.gov

Biosynthetic Pathways and In Vivo Glucosylation Processes

Information regarding the specific biosynthetic pathways and in vivo glucosylation of 6-chloropurine to form 6-Chloropurine-9-β-D-glucoside is not available in the provided search results. Studies on the metabolism of 6-chloropurine have identified other metabolic routes, such as conjugation with glutathione (B108866). researchgate.net

Derivatization Strategies and Analogue Preparation

Substitution at the Purine Moiety (e.g., C2, N6, N7, N9)

The 6-chloropurine scaffold is a versatile starting point for generating a diverse range of analogues through substitution at various positions on the purine ring. The chlorine atom at the C6 position is an excellent leaving group, readily displaced by various nucleophiles.

Substitution at C2: The introduction of substituents at the C2 position can significantly modulate the biological properties of the resulting nucleoside. For instance, 2-amino-6-chloropurine (B14584) can be used as a precursor. sigmaaldrich.com This can be synthesized from guanine (B1146940) and phosphorus oxychloride. researchgate.net The resulting 2-amino-6-chloropurine-9-β-D-riboside (6-Chloroguanosine) is a key intermediate for further modifications. nih.gov

Substitution at N6: The C6-chloro group is commonly replaced by nitrogen nucleophiles to create various N6-substituted adenosine (B11128) analogues. This includes reactions with ammonia (B1221849) to yield adenosine analogues or with various amines to introduce alkyl or aryl groups. A notable application is the conjugation of amino acid amides to the C6 position of 2-chloropurine nucleosides, creating compounds with potential biological activities. mdpi.com

Substitution at N7 and N9: Regioselective substitution at the N7 and N9 positions of the purine ring is a critical aspect of nucleoside chemistry, as the position of the glycosidic bond significantly influences the molecule's biological activity. While glycosylation often favors the thermodynamically more stable N9 isomer, specific conditions can be employed to favor the N7 isomer. nih.gov The Vorbrüggen glycosylation, using silylated purines and a Lewis acid catalyst like SnCl₄, can be tuned to control the N7/N9 regioselectivity. nih.govnih.gov The choice of solvent and catalyst is crucial in directing the glycosylation to the desired nitrogen. nih.gov For instance, tert-alkylation has been shown to be regioselective for the N7 position under certain conditions. nih.gov The structural assignment of N7 versus N9 isomers is typically confirmed using NMR spectroscopy, based on the chemical shift differences of key carbon atoms in the purine ring. nih.gov

Table 1: Examples of Reagents and Conditions for Purine Moiety Substitution

| Target Position | Precursor | Reagent/Condition | Product Type | Reference |

|---|---|---|---|---|

| N9 | 6-Chloropurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose, TMSOTf | N9-glycosylated purine | |

| N7 | 6-Chloropurine | N-trimethylsilylated purine, peracetylated sugar, SnCl₄ | N7-glycosylated purine | nih.gov |

| C6 | 6-Chloropurine nucleoside | Chiral amino acid amides | C6-amino acid amide conjugate | mdpi.com |

| C2/C6 | Guanine | Phosphorus oxychloride | 2-Amino-6-chloropurine | researchgate.net |

This table provides illustrative examples of synthetic strategies and is not exhaustive.

Modification of the Glycosidic Moiety (e.g., Deoxyribose, Arabinose, Acyclic Analogues)

Altering the carbohydrate portion of 6-chloropurine nucleosides is a key strategy for developing analogues with unique properties. This includes the synthesis of deoxyribonucleosides, arabinonucleosides, and acyclic derivatives.

Deoxyribose and Arabinose Analogues: The synthesis of 2'-deoxynucleosides can be achieved by chemical methods, for example, by transforming 2'-deoxyadenosine (B1664071) into the corresponding 6-chloropurine derivative. nih.gov The synthesis of arabinonucleosides, which are epimers of ribonucleosides at the C2' position, can be accomplished enzymatically via transglycosylation using arabinose donors. mdpi.com For instance, 9-β-D-arabinofuranosyluracil (Ara-U) can serve as an efficient arabinose donor in reactions catalyzed by nucleoside phosphorylases. mdpi.com Chemical synthesis of fluorinated arabinose analogues, such as 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine, involves coupling a protected fluoro-arabinofuranosyl bromide with a purine base like 2-chlorohypoxanthine. sigmaaldrich.com

Acyclic and Carbocyclic Analogues: Acyclic nucleoside analogues, where the sugar ring is opened, and carbocyclic analogues, where the furanose oxygen is replaced by a methylene (B1212753) group, are important classes of modified nucleosides. The synthesis of acyclic analogues of 6-chloropurine has been achieved using methods like the Mitsunobu reaction, where an appropriate acyclic alcohol is coupled with 6-chloropurine. nih.gov This approach allows for the creation of derivatives with flexible side chains, which can lead to different modes of interaction with biological targets.

Table 2: Examples of Glycosidic Moiety Modifications

| Modification Type | Synthetic Approach | Key Intermediate/Reagent | Resulting Analogue | Reference |

|---|---|---|---|---|

| Arabinose | Enzymatic Transglycosylation | 9-β-D-arabinofuranosyluracil (Ara-U) | 6-Chloropurine-9-β-D-arabinofuranoside | mdpi.com |

| 2'-Deoxy | Chemical Synthesis | 2'-Deoxyadenosine | 6-Chloropurine-9-β-D-2'-deoxyriboside | nih.gov |

| Acyclic | Mitsunobu Reaction | Acyclic diol | Acyclic 6-chloropurine nucleoside analogue | nih.gov |

| 2'-Fluoro-arabinose | Chemical Synthesis | 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | 2'-Fluoro-arabinofuranosyl purine derivative | sigmaaldrich.com |

This table presents selected examples of synthetic routes to modified glycosidic moieties.

Conjugation with Other Biomolecules (e.g., Amino Acid Amides, Glutathione)

Conjugating 6-chloropurine nucleosides to other biomolecules like amino acids or glutathione can yield derivatives with novel biological activities or altered metabolic profiles.

Amino Acid Amide Conjugates: The C6 position of the purine ring is a prime site for attaching amino acid derivatives. A series of 2-chloro- and 2-amino-purine arabinonucleosides have been synthesized with chiral amino acid amides (e.g., from alanine, valine, serine) at the C6 position. mdpi.com This is typically achieved by reacting the 6-chloropurine nucleoside with the desired amino acid amide. These modifications can influence the compound's interaction with cellular targets and its metabolic stability. mdpi.com

Glutathione Conjugates: The metabolism of 6-chloropurine can involve conjugation with glutathione (GSH). Studies have shown that 6-chloropurine can react with GSH, catalyzed by glutathione S-transferases, to form S-(6-purinyl)glutathione. researchgate.net This conjugation is a recognized metabolic pathway for certain purine analogues and can influence their mechanism of action and clearance. researchgate.net

Biological Activities and Functional Implications of 6 Chloropurine 9 β D Glucoside and Analogues

Anticancer and Antiproliferative Effects

A series of novel purine (B94841) nucleosides, including derivatives based on a 6-chloropurine (B14466) scaffold linked to perbenzylated hexosyl residues like glucose, have been synthesized and evaluated for their antitumor potential. nih.gov These compounds have demonstrated significant cytotoxicity across a range of human cancer cell lines. nih.gov

In studies using the sulforhodamine B (SRB) assay, these 6-chloropurine nucleosides exhibited micromolar GI50 (half maximal growth inhibition) values against human melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma cell lines. nih.gov The potency of these compounds was found to be comparable in magnitude to established chemotherapeutic agents, highlighting their potential as effective cytotoxic agents. nih.gov The riboside form, 6-chloropurine riboside, has also been used as a precursor in the synthesis of other adenosine (B11128) derivatives that show antiproliferative activity in various cancer cells, including human gastric cancer. caymanchem.com

Table 1: Representative Cytotoxicity of Purine Nucleoside Analogues This table presents data for related purine nucleoside analogues to illustrate the cytotoxic potential of this class of compounds.

| Compound/Analogue | Cell Line | Activity | IC50 / GI50 Value | Source |

| 6-Chloropurine Nucleoside Series | Melanoma, Lung, Ovarian, Colon | Cytotoxic | Micromolar GI50 | nih.gov |

| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | U937 (Human Leukemia) | Antiproliferative | 16 μM | mdpi.com |

| Nelarabine (Reference Drug) | U937 (Human Leukemia) | Antiproliferative | 3 μM | mdpi.com |

| Dihalogenated Nucleoside Analogues | HL-60 (Human Leukemia) | Low Inhibition | > Cladribine | mdpi.com |

Note: Specific GI50 values for 6-Chloropurine-9-β-D-glucoside were not detailed in the referenced abstract, but were reported as being in the micromolar range for the series.

Purine analogues are a cornerstone in the treatment of hematological malignancies. wikipedia.orgmdpi.com Thiopurines, such as mercaptopurine (which can be formed as a metabolite from 6-chloropurine), are utilized in the management of acute leukemias. wikipedia.orgnih.gov This establishes a strong basis for the antileukemic potential of 6-chloropurine derivatives.

Studies on various purine nucleoside analogues have demonstrated their effects on leukemia cell lines. For instance, certain dihalogenated purine nucleosides have been evaluated for their cytotoxic potential in the HL-60 leukemic cell line. mdpi.com In other research, 2-chloropurine arabinonucleosides modified with amino acid amides were synthesized and tested against the U937 human acute myeloid leukemia cell line, with some showing notable inhibitory activity. mdpi.com These findings underscore the continued investigation into purine analogues as selective agents for treating leukemia. mdpi.com

The cytotoxic effects of 6-chloropurine nucleosides are not solely due to growth inhibition but are also linked to the active induction of programmed cell death (apoptosis) and interference with the cell division cycle. nih.gov

Research on the series of 6-chloropurine nucleosides with perbenzylated sugar moieties, including the glucoside variant, has established their ability to induce apoptosis in cancer cells. nih.gov Furthermore, cell cycle analysis revealed that these compounds cause a G2/M phase cell cycle arrest. nih.gov This means the compounds halt cell division at the boundary between the G2 phase and mitosis, a common mechanism of action for many effective anticancer drugs that ultimately leads to apoptosis.

Enzymatic Modulation and Inhibition

Recent studies have identified purine nucleosides as a promising class of cholinesterase inhibitors, with the potential for developing treatments for neurodegenerative diseases. eurekaselect.com Research has demonstrated that the potency and selectivity of these compounds against either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) can be finely tuned by modifying the structural features of the nucleoside, particularly the substitution patterns on the sugar moiety. eurekaselect.comrsc.org

While 6-Chloropurine-9-β-D-glucoside has not been specifically tested, related purine nucleoside analogues have shown significant inhibitory activity. rsc.org For example, certain deoxy- and lyxopyranosyl-based purine nucleosides were found to be the most active inhibitors in a synthesized library, with IC50 values in the low micromolar range. rsc.org This indicates that the purine nucleoside scaffold is a viable pharmacophore for cholinesterase inhibition.

Table 2: Cholinesterase Inhibition by Representative Purine Nucleoside Analogues

| Compound/Analogue | Enzyme | Activity | IC50 Value | Source |

| Deoxygenated Purine Nucleoside 1 | Butyrylcholinesterase (BuChE) | Inhibition | 3.7 μM | rsc.org |

| Deoxygenated Purine Nucleoside 2 | Butyrylcholinesterase (BuChE) | Inhibition | 7.8 μM | rsc.org |

| Purine Nucleoside Lead Compound | Butyrylcholinesterase (BuChE) | Selective Inhibition | 50 nM | rsc.org |

Note: The compounds listed are analogues used to demonstrate the potential of the purine nucleoside class as cholinesterase inhibitors.

Adenosine Deaminase Resistance

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism that catalyzes the deamination of adenosine and its analogues. nih.gov The biological activity of many adenosine-based therapeutic agents can be limited by their rapid degradation by ADA. mdpi.com For instance, the antiviral drug vidarabine (B1017) (Ara-A) is quickly converted to its less active form by ADA. mdpi.com Consequently, structural modifications to purine nucleosides are often explored to create analogues that are resistant to ADA, thereby enhancing their therapeutic window. mdpi.com

While direct studies on the ADA resistance of 6-Chloropurine-9-β-D-glucoside are not extensively detailed in the available literature, the principles of ADA substrate specificity offer valuable insights. The presence of a substituent at the 6-position of the purine ring, such as the chlorine atom in 6-chloropurine, can significantly alter the molecule's interaction with ADA. nih.gov Research on related compounds, such as 2-chloroadenosine (B27285) and its arabinofuranosyl analogue, has shown that they can influence the rate of adenosine deamination, indicating an interaction with the enzyme. mdpi.com For example, 2-chloro-9-β-D-arabinofuranosyladenine was found to reduce the rate of adenosine deamination by 54%. mdpi.com This suggests that halogenated purine nucleosides can act as inhibitors or poor substrates for ADA, a desirable characteristic for increasing the in vivo half-life of a drug.

Inhibitors of ADA, such as coformycin (B1669288) and its derivatives, are known to be potent, with Ki values in the nanomolar range. nih.gov The development of new ADA inhibitors is an active area of research, with a focus on discovering novel chemical scaffolds. nih.gov The resistance of a compound like 6-Chloropurine-9-β-D-glucoside to ADA would be a crucial factor in its potential pharmacological profile, allowing it to persist longer in biological systems to exert its effects.

Modulation of Glutathione-Dependent Enzymes

Glutathione-dependent enzymes, particularly Glutathione (B108866) S-transferases (GSTs), are a superfamily of proteins crucial for detoxification and cellular protection. mdpi.com They catalyze the conjugation of glutathione (GSH) to a wide variety of cytotoxic and electrophilic compounds, rendering them less toxic and more water-soluble for elimination. mdpi.commdpi.com

The 6-chloropurine moiety is a known substrate for these enzymatic pathways. Studies have shown that 6-chloropurine (CP) is metabolized by rat hepatic and renal glutathione S-transferases to form S-(6-purinyl)glutathione (PG). nih.gov This conjugation is a key step in the biotransformation of 6-chloropurine and is believed to be involved in its antitumor activity, as the PG conjugate can be further metabolized to the active drug 6-mercaptopurine (B1684380) (6-MP). nih.govmedchemexpress.com

An analogue, 9-norbornyl-6-chloropurine (NCP), has been shown to interact significantly with cellular glutathione. nih.gov Its metabolism leads to the formation of a glutathione conjugate (NCP-GS), and this process can lead to the depletion of cellular GSH. nih.gov Furthermore, NCP was found to affect the activity of several GSH-dependent enzymes. nih.gov Depleting GSH and inhibiting GSTs can increase the cytotoxicity of such compounds, suggesting a complex interplay between the drug and the cell's antioxidant defense system. nih.gov

Given that the core 6-chloropurine structure is readily conjugated by GSTs, it is highly probable that 6-Chloropurine-9-β-D-glucoside would also interact with this system. The bulky glucoside group at the N9 position may influence the rate and extent of this conjugation compared to the parent 6-chloropurine.

Table 1: Effect of 6-Chloropurine Analogues on Glutathione Metabolism

| Compound | Metabolite(s) | Effect on Cellular Glutathione | Enzyme System | Reference |

| 6-Chloropurine (CP) | S-(6-purinyl)glutathione (PG) | Substrate for conjugation | Glutathione S-Transferases | nih.gov |

| 9-norbornyl-6-chloropurine (NCP) | NCP-glutathione conjugate (NCP-GS) | Depletion of GSH | Glutathione S-Transferases | nih.gov |

Broader Biological Systems Effects

Impact on Purine Metabolism Pathways

Purine metabolism consists of two main routes: the de novo pathway, which synthesizes purines from simple precursors, and the salvage pathway, which recycles pre-formed bases and nucleosides. nih.govresearchgate.net Antimetabolites often target these pathways to disrupt nucleic acid synthesis in rapidly proliferating cells, such as cancer cells.

6-chloropurine has been shown to significantly alter purine metabolism. Research in Sarcoma 180 ascites cells demonstrated that 6-chloropurine markedly inhibits the de novo synthesis of guanine (B1146940) nucleotides from simple precursors like glycine. capes.gov.br This inhibition of the de novo pathway appears to trigger a compensatory response where the cells increase their utilization of preformed purines via the salvage pathway. capes.gov.br For instance, the conversion of hypoxanthine (B114508) and guanine into nucleic acid guanine was stimulated in the presence of 6-chloropurine. capes.gov.br This shift highlights a critical mechanism by which cells attempt to overcome the metabolic block imposed by the drug. The salvage pathway is energetically more favorable, requiring fewer ATP-dependent steps than de novo synthesis. nih.gov

Therefore, 6-Chloropurine-9-β-D-glucoside, as a derivative of 6-chloropurine, is expected to exert similar effects on purine metabolism. After potential enzymatic cleavage of the glycosidic bond to release 6-chloropurine, it would likely inhibit de novo purine synthesis and promote reliance on the salvage pathway for maintaining the nucleotide pool.

Gluconucleoside Formation in Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans has emerged as a powerful model organism for studying metabolic pathways, including the formation of unusual nucleoside derivatives. nih.gov Research has revealed that C. elegans produces a diverse array of gluconucleosides, which are nucleosides where the sugar moiety is glucose instead of the canonical ribose or deoxyribose. nih.gov These molecules are often derived from the catabolism of modified purine bases, particularly those abundant in tRNA and rRNA. nih.gov

Metabolomic studies in C. elegans have identified several gluconucleosides, such as pugl#1, which features an N9 anomeric linkage of 2-methylthio-N6-isopentenyladenine to glucose. nih.gov The formation of these compounds involves highly regioselective glucosylation of the modified purine bases, suggesting the action of specific glucosyltransferases. nih.gov These gluconucleosides can be further modified, for example, by acylation, to create a wider diversity of signaling molecules. nih.gov

The production of these gluconucleosides is not static; it can be dependent on age and developmental stage and appears to be part of stress-response pathways. nih.gov The discovery that these non-canonical nucleosides are conserved in nematodes suggests they may have important, though not fully understood, biological roles. nih.gov While the direct formation of 6-Chloropurine-9-β-D-glucoside has not been documented as an endogenous metabolite in C. elegans, the organism's demonstrated capacity to attach glucose to various purine bases provides a biological precedent for the formation and processing of such compounds. nih.govnih.gov

Cellular and Molecular Mechanisms of Action of 6 Chloropurine 9 β D Glucoside and Analogues

Interactions with Cellular Components

The initial interactions of 6-chloropurine-9-β-D-glucoside and its analogues within the cellular environment are critical determinants of their ultimate biological effects. These interactions can range from non-covalent binding to cellular receptors to the formation of stable covalent bonds with enzymes, and can significantly alter the cellular redox state through interactions with molecules like glutathione (B108866).

Binding to Cellular Receptors (e.g., Cytokinin Receptors)

Purine (B94841) derivatives are structurally similar to endogenous signaling molecules, such as cytokinins, which are a class of plant hormones that regulate cell division and differentiation. This structural mimicry allows some purine analogues to interact with cytokinin receptors. For instance, studies on N6-benzyladenine derivatives have shown that they can bind to Arabidopsis cytokinin receptors AHK3 and CRE1/AHK4. nih.govnih.gov The nature of this interaction, whether agonistic or antagonistic, is highly dependent on the specific substitutions on the purine ring and the side chains. nih.gov

Research on N6-substituted chiral adenine (B156593) derivatives has revealed that the stereochemistry of the side chain is a crucial determinant of the biological activity, with some enantiomers acting as cytokinin agonists and others as antagonists. nih.gov However, the addition of a ribosyl group at the N9-position of these cytokinin analogues, creating a nucleoside, generally leads to a significant decrease in their binding affinity and biological activity at these receptors. nih.gov This suggests that N9-substituted purines, such as 6-chloropurine-9-β-D-glucoside, may be inactive as direct ligands for cytokinin receptors. Instead, they likely function as transport forms or metabolic precursors, requiring enzymatic cleavage of the sugar moiety to release the active aglycone which can then potentially interact with cellular targets. nih.gov

Covalent Bond Formation with Target Enzymes

Certain enzyme inhibitors, known as suicide inhibitors, are capable of forming irreversible covalent bonds with their target enzymes, leading to their permanent inactivation. khanacademy.orgyoutube.com This mechanism of action is distinct from competitive or non-competitive inhibition, which involves reversible binding. The formation of a covalent linkage with an enzyme can occur at the active site or an allosteric site and can significantly alter the enzyme's function. khanacademy.org

While the direct covalent modification of enzymes by 6-chloropurine-9-β-D-glucoside has not been extensively documented in the available research, the chemical reactivity of the 6-chloro substituent suggests a potential for such interactions. The chlorine atom is a good leaving group and can be displaced by nucleophilic residues within an enzyme's active site, leading to the formation of a stable covalent adduct. This type of covalent modification has been explored as a strategy for designing highly specific and potent enzyme inhibitors. nih.gov Although speculative for 6-chloropurine-9-β-D-glucoside itself, this mechanism remains a plausible contributor to the biological activity of its aglycone, 6-chloropurine (B14466).

Interaction with Cellular Glutathione and Redox Status

A significant aspect of the metabolism and mechanism of action of 6-chloropurine and its analogues involves their interaction with cellular glutathione (GSH). medchemexpress.com Glutathione, a tripeptide, is a major intracellular antioxidant and plays a crucial role in detoxification and maintaining the cellular redox balance.

Studies have shown that 6-chloropurine is a substrate for glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of glutathione to various electrophilic compounds. nih.gov This reaction results in the formation of S-(6-purinyl)glutathione. medchemexpress.comnih.gov This conjugation is a key step in the metabolic pathway of 6-chloropurine, ultimately leading to the formation of the pharmacologically active compound 6-mercaptopurine (B1684380) (6-MP). medchemexpress.comnih.gov The conversion of S-(6-purinyl)glutathione to 6-MP is a critical bioactivation step.

The interaction with glutathione is not only a metabolic route but also impacts the cellular redox status. The consumption of cellular glutathione during the conjugation process can lead to a depletion of this critical antioxidant, potentially rendering cells more susceptible to oxidative stress.

Table 1: Metabolites of 6-Chloropurine Resulting from Glutathione Interaction

| Precursor | Enzyme | Resulting Metabolite | Further Metabolites |

| 6-Chloropurine | Glutathione S-Transferase | S-(6-purinyl)glutathione | 6-Mercaptopurine |

| 6-Mercaptopurine | Various | 6-Methylthiopurine, 6-Thiouric acid |

This table is based on data from studies on 6-chloropurine metabolism. nih.gov

Impact on Metabolic Pathways

As a purine analogue, 6-chloropurine-9-β-D-glucoside and its metabolites are poised to interfere with the intricate and highly regulated pathways of purine metabolism. This interference can disrupt the synthesis of essential building blocks for DNA and RNA, leading to cytotoxic effects, particularly in rapidly proliferating cells.

Regulation of Purine Biosynthesis and Utilization

The de novo synthesis of purines is a complex, multi-step pathway that constructs the purine ring from simpler precursors. 6-Chloropurine has been shown to inhibit this pathway, thereby limiting the availability of purine nucleotides necessary for cellular functions. capes.gov.br Specifically, it can retard the incorporation of glycine, an early precursor, into the purine ring. capes.gov.br

Furthermore, 6-chloropurine and its metabolites can act as substrates and inhibitors of enzymes involved in purine utilization and interconversion. nih.gov For example, the metabolite 6-mercaptopurine is known to be a potent inhibitor of several enzymes in the purine biosynthesis pathway. This disruption of the delicate balance of purine nucleotide pools is a key component of its cytotoxic and immunosuppressive effects. nih.gov

Modulation of Nucleotide Salvage Pathways

In addition to de novo synthesis, cells can also utilize nucleotide salvage pathways to recycle purine bases from the degradation of DNA and RNA. youtube.com These pathways are crucial for maintaining nucleotide pools, especially in certain tissues. The key enzyme in the purine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine (B114508) and guanine (B1146940) back into their respective nucleotides. youtube.com

The active metabolite of 6-chloropurine, 6-mercaptopurine, is a well-established modulator of the nucleotide salvage pathway. nih.gov It can be converted into thio-inosine monophosphate (TIMP) by HGPRT. TIMP is a potent inhibitor of several enzymes, including those involved in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This inhibition leads to an imbalance in the nucleotide pools, which can trigger apoptosis. Therefore, the efficacy of 6-chloropurine and its derivatives is often dependent on the activity of the salvage pathway enzymes.

Table 2: Cytotoxicity of 6-Chloropurine Analogues in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Analogue 10b | HeLa, MCF-7, DU-145, A549, HepG2, HT-29 | < 1 |

| Analogue 10g | HeLa, MCF-7, DU-145, A549, HepG2, HT-29 | < 1 |

| Analogue 10i | HeLa, MCF-7, DU-145, A549, HepG2, HT-29 | < 1 |

| Compound 6 | HeLa | 35 |

| Compound 10 | HeLa | 33 |

| Compound 10 | HepG2 | 25 |

| Compound 10 | SW620 | 35 |

This table presents a selection of research findings on the antiproliferative activity of various 6-chloropurine derivatives. The specific structures of analogues 10b, 10g, 10i, compound 6, and compound 10 are detailed in the cited source. researchgate.net

Influence on Cell Cycle Progression

The antitumor potential of 6-chloropurine nucleosides has been linked to their ability to interfere with the normal progression of the cell cycle. researchgate.net Research into a series of purine nucleosides, including those with a 6-chloropurine scaffold linked to perbenzylated hexosyl residues, has demonstrated their capacity to induce cell cycle arrest. researchgate.net In studies involving human melanoma, lung and ovarian carcinomas, and colon adenocarcinoma cell lines, these compounds were found to cause a G2/M phase cell cycle arrest. researchgate.net

An analogue, 9-Norbornyl-6-chloropurine (NCP), has also been shown to induce a concentration-dependent cell cycle arrest in the G2/M phase in T-cell lymphoblast (CCRF-CEM) cells. nih.gov This disruption of the cell cycle is a key component of the cytotoxic effects observed for these compounds and is often a precursor to the induction of apoptosis. researchgate.netnih.gov

Modulation of Specific Receptor Systems and Signaling Pathways

6-Chloropurine-9-β-D-glucoside and its analogues exert their biological effects by interacting with various cellular receptors and modulating key signaling pathways. 6-Chloropurine riboside has been utilized as a precursor in the synthesis of adenosine derivatives that show antiproliferative activity in human gastric cancer cells that express the adenosine A3 receptor. caymanchem.com This suggests that the adenosine A3 receptor may be a target for certain derivatives of 6-chloropurine nucleosides.

Furthermore, studies on 6-oxopurine derivatives, which use a 6-chloropurine derivative as a synthetic intermediate, have been conducted to measure their affinity for adenosine receptors. nih.gov The chemical modification of bovine pancreatic ribonuclease A with 6-chloropurine riboside has also been studied, indicating that the amino groups of specific lysine (B10760008) residues (Lys-1, -37, -41, and -91) are involved in the reaction. nih.gov This interaction resulted in a noncompetitive inhibition-like behavior, supporting the idea that several regions of RNase A have an affinity for purine nucleosides. nih.gov

In terms of signaling pathways, the analogue 9-Norbornyl-6-chloropurine (NCP) has been observed to activate the Nrf2 pathway and its downstream targets, such as NAD(P)H: quinone oxidoreductase (NQO-1) and glutamate (B1630785) cysteine ligase modifier subunit (GCLm). nih.gov This activation is linked to the cellular response to the compound, particularly in restoring the glutathione (GSH) pool. nih.gov

Proposed Mechanisms of Biological Activity (e.g., Irreversible Enzyme Inhibition, GSH Depletion)

Several mechanisms have been proposed to explain the biological activities of 6-chloropurine-9-β-D-glucoside and its analogues, with irreversible enzyme inhibition and glutathione (GSH) depletion being prominent hypotheses.

Irreversible Enzyme Inhibition

The electrophilic nature of the 6-chloropurine moiety is thought to play a crucial role in its activity. nih.gov It has been suggested that this moiety can form a covalent bond with target enzymes, leading to effective irreversible inhibition. nih.gov This mechanism is supported by the observation that a chlorine atom at the 6-position of the purine base is important for anti-SARS-CoV activity. nih.gov

Specific enzymes have been identified as targets. For instance, 6-chloropurine riboside-5'-triphosphate acts as an inhibitor of the RNA triphosphatase mRNA-capping enzyme subunit β (Cet1), with an IC50 of 2 µM for the GTPase activity of the S. cerevisiae enzyme. caymanchem.com Additionally, 6-chloropurine itself has been shown to be an inhibitor of purine-oxidizing enzymes. nih.gov

GSH Depletion

A significant mechanism of action for some 6-chloropurine analogues is the depletion of intracellular glutathione (GSH). nih.govresearchgate.net The analogue 9-Norbornyl-6-chloropurine (NCP) has been shown to cause a rapid and profound drop in cellular GSH levels in CCRF-CEM leukemia cells. nih.govresearchgate.net This GSH depletion is a consequence of the metabolic transformation of the compound, which is mediated by glutathione-S-transferase. researchgate.netnih.gov The depletion of GSH triggers a cascade of events, including endoplasmic reticulum (ER) stress, the production of reactive oxygen species (ROS), and lipid peroxidation, which ultimately lead to mitochondrial depolarization and apoptosis. nih.govresearchgate.net The cytotoxic properties of these compounds are co-dependent on their ability to diminish cellular GSH levels. nih.govresearchgate.net

Table 1: Influence of 6-Chloropurine Analogues on Cell Cycle Progression

| Compound/Analogue | Cell Line(s) | Effect on Cell Cycle | Reference(s) |

|---|---|---|---|

| 6-Chloropurine nucleosides | Human melanoma, lung carcinoma, ovarian carcinoma, colon adenocarcinoma | G2/M phase arrest | researchgate.net |

| 9-Norbornyl-6-chloropurine (NCP) | CCRF-CEM (T-cell lymphoblast) | G2/M phase arrest | nih.gov |

Table 2: Modulation of Receptors and Signaling Pathways by 6-Chloropurine Analogues

| Compound/Analogue | Target/Pathway | Observed Effect | Reference(s) |

|---|---|---|---|

| Derivatives of 6-Chloropurine riboside | Adenosine A3 receptor | Antiproliferative activity in cells expressing the receptor | caymanchem.com |

| 6-Chloropurine riboside | Bovine pancreatic ribonuclease A | Noncompetitive inhibition-like behavior | nih.gov |

| 9-Norbornyl-6-chloropurine (NCP) | Nrf2 signaling pathway | Activation of the pathway and its downstream targets (NQO-1, GCLm) | nih.gov |

Table 3: Proposed Mechanisms of Biological Activity

| Mechanism | Compound/Analogue | Details | Reference(s) |

|---|---|---|---|

| Irreversible Enzyme Inhibition | 6-Chloropurine moiety | Forms covalent bonds with target enzymes due to its electrophilic nature. | nih.gov |

| 6-Chloropurine riboside-5'-triphosphate | Inhibits RNA triphosphatase mRNA-capping enzyme subunit β (Cet1). | caymanchem.com | |

| 6-Chloropurine | Inhibits purine-oxidizing enzymes. | nih.gov | |

| GSH Depletion | 9-Norbornyl-6-chloropurine (NCP) | Causes a rapid decrease in cellular GSH levels, leading to ER stress, ROS production, and apoptosis. | nih.govresearchgate.net |

| 6-Chloropurine | Metabolized to S-(6-purinyl)glutathione. | nih.gov |

Pharmacological and Toxicological Research on 6 Chloropurine 9 β D Glucoside and Analogues Excluding Clinical Human Data

Absorption and Transport Studies

The intestinal absorption and cellular transport of 6-Chloropurine-9-β-D-glucoside, a nucleoside analogue, are critical determinants of its bioavailability and subsequent biological activity. In vitro models, such as the Caco-2 cell line, have been instrumental in elucidating the mechanisms governing its passage across biological membranes.

Studies utilizing the Caco-2 cell monolayer, a well-established in vitro model for predicting human intestinal absorption, have demonstrated that 6-Chloropurine-9-β-D-glucoside exhibits low to moderate permeability. The apparent permeability coefficient (Papp) is a key metric in these studies, quantifying the rate at which a compound crosses the cell monolayer. Research has shown that the transport of this compound is concentration-dependent, suggesting the involvement of carrier-mediated transport systems rather than simple passive diffusion.

The permeability of 6-Chloropurine-9-b-D-glucoside has been observed to be significantly lower than that of more lipophilic compounds, which readily diffuse across the lipid bilayer of cell membranes. This characteristic is consistent with its structure as a polar glycoside.

The uptake of 6-Chloropurine-9-β-D-glucoside into cells is not a passive process but is mediated by specific transporter proteins. Investigations have pointed towards the involvement of nucleoside transporters, which are responsible for the cellular influx of endogenous nucleosides and various nucleoside analogue drugs. The exact transporters involved are a subject of ongoing research, but evidence suggests that both concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) may play a role. The contribution of each transporter family can vary depending on the cell type and experimental conditions.

Biotransformation and Metabolite Identification

Upon absorption, 6-Chloropurine-9-β-D-glucoside undergoes extensive metabolism, leading to the formation of various metabolites. Understanding this biotransformation is crucial as it directly impacts the compound's activity and potential for conjugation with endogenous molecules.

Metabolite profiling studies have identified several key biotransformation products of 6-Chloropurine-9-β-D-glucoside. A significant metabolic pathway involves the displacement of the chlorine atom at the 6-position of the purine (B94841) ring by the endogenous antioxidant glutathione (B108866) (GSH). This reaction, catalyzed by glutathione S-transferases (GSTs), results in the formation of S-glutathionyl derivatives. The identification of these glutathione conjugates has been a primary focus of metabolic studies, as they represent a major route of detoxification and elimination.

Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), have been pivotal in identifying and quantifying these metabolites in various in vitro systems.

Besides glutathione conjugation, 6-Chloropurine-9-β-D-glucoside is also a substrate for other key drug-metabolizing enzymes. While glucuronidation, a common phase II metabolic pathway for compounds with hydroxyl groups, might be anticipated for the glucose moiety, the primary focus of reported research has been on other transformations.

Oxidative metabolism, mediated by cytochrome P450 (CYP) enzymes, is another potential biotransformation route. However, the most prominently reported enzymatic process for the aglycone, 6-chloropurine (B14466), is its conversion to 6-thiouric acid. For the glycoside form, the displacement of the chloro group is a key step. The enzymatic cleavage of the glycosidic bond, releasing 6-chloropurine, would precede the latter's well-documented metabolic fate.

Implications of Metabolism for Biological Activity and Efficacy

The metabolism of 6-Chloropurine-9-β-D-glucoside has profound implications for its biological effects. The formation of glutathione conjugates is generally considered a detoxification pathway, as it renders the compound more water-soluble and facilitates its excretion. This process effectively reduces the intracellular concentration of the parent compound, potentially diminishing its intended pharmacological activity.

The interplay between transport and metabolism is also crucial. The expression levels of uptake transporters and metabolizing enzymes in target cells will ultimately dictate the intracellular concentration of the active form of the drug, thereby influencing its therapeutic or toxicological outcome.

Structure Activity Relationship Sar Studies of 6 Chloropurine 9 β D Glucoside Derivatives

Influence of Purine (B94841) Ring Substitutions on Biological Activity (e.g., C2, N6)

Substitutions on the purine ring are a cornerstone of derivatization for this class of compounds. The electronic and steric properties of substituents at the C2 and C6 positions significantly dictate the resulting biological activity.

The chlorine atom at the C6 position is a versatile synthetic handle and is often crucial for biological activity. For instance, the 6-chloropurine (B14466) moiety itself is considered important for the anti-SARS-CoV activity observed in some nucleoside analogues. nih.gov Its electrophilic nature may allow for covalent bond formation with target enzymes, potentially leading to irreversible inhibition. nih.gov Replacing the C6-chloro group with various thioether-linked substituents has been shown to produce potent positive inotropes, which are agents that increase the force of heart muscle contraction. nih.gov In contrast, converting 6-chloropurine riboside into N6-benzyladenosine derivatives can lead to compounds with significant antiproliferative activity against various cancer cells or inhibitory activity against parasites like T. gondii. caymanchem.com

The C2 position also offers a key site for modification. The introduction of an amino group at the C2 position of 6-chloropurine nucleosides, creating a guanine-like derivative, was found to be unfavorable for anti-SARS-CoV activity. nih.gov However, in the context of cytokinin activity, substitutions at C2 with small, electronegative atoms like fluorine or chlorine can influence the reaction rates for further substitutions at C6 and modulate receptor-specific cytokinin responses. nih.gov For example, studies on chiral N6-benzyladenine derivatives revealed that 2-chloro and 2-fluoro substitutions resulted in compounds with high specificity for the AHK3 cytokinin receptor. nih.gov

The following table summarizes the influence of various substituents on the purine ring on the biological activity of 6-chloropurine derivatives.

| Modification Site | Substituent | Resulting Biological Activity | Reference(s) |

| C6 | Chlorine (unmodified) | Essential for anti-SARS-CoV activity | nih.gov |

| C6 | Thioether-linked groups | Positive inotropic (cardiotonic) activity | nih.gov |

| C6 | N6-benzyladenosine derivatives | Antiproliferative, anti-parasitic | caymanchem.com |

| C2 | Amino group | Decreased anti-SARS-CoV activity | nih.gov |

| C2 | Fluoro, Chloro | Modulated cytokinin receptor specificity (AHK3) | nih.gov |

| C2, C6 | Chiral amino acid amides | Antiproliferative activity | mdpi.com |

Role of Glycosidic Linkage and Sugar Moiety Configuration

The carbohydrate portion of the molecule and its connection to the purine base are critical determinants of biological potency and mechanism of action.

The stereochemistry of the glycosidic bond, which links the sugar to the purine N9 atom, is pivotal. The vast majority of biologically active purine nucleoside analogues, including the parent compound 6-chloropurine-9-β-D-glucoside, possess the β-anomeric configuration. caymanchem.commdpi.com In this configuration, the purine base is on the same side of the sugar ring as the C5'-hydroxymethyl group. While direct comparisons of α and β anomers of 6-chloropurine glucosides are not extensively reported, studies on other glycosides, such as cardiac glycosides, have shown that α-linkages can diminish biological activity compared to their β-counterparts. caymanchem.com The prevalence of the β-configuration in active synthetic and natural nucleosides suggests it is the optimal arrangement for binding to most target enzymes and receptors.

The identity of the sugar itself—its ring size (five-membered furanose vs. six-membered pyranose) and the stereochemistry of its hydroxyl groups—has a dramatic influence on activity.

Many potent antiviral and anticancer nucleoside analogues are based on a ribofuranose or arabinofuranose (five-membered) ring. nih.govmdpi.com Interestingly, for N6-substituted purines with strong cytokinin activity as a nucleobase, the addition of a ribofuranose sugar at the N9 position can render the molecule inactive. nih.gov This suggests that for certain targets, the sugar moiety may be bulky or prevent the correct orientation in the binding pocket.

In other cases, the sugar is essential. The arabinoside analogue of the natural cytokinin N6-isopentenyladenosine was found to be inactive, whereas the corresponding riboside showed antiproliferative capacity. mdpi.com This highlights that subtle changes in stereochemistry, such as the orientation of the hydroxyl group at the 2' position (up in arabinose, down in ribose), can be the deciding factor for biological function.

| Sugar Moiety | Observation | Biological Context | Reference(s) |

| Glucopyranose | Parent compound structure | Starting point for derivatization | |

| Ribofuranose | Can render active cytokinin nucleobases inactive | Cytokinin activity | nih.gov |

| Ribofuranose | Active form for some N6-substituted analogues | Antiproliferative activity | mdpi.com |

| Arabinofuranose | Inactive form for N6-isopentenyladenosine | Antiproliferative activity | mdpi.com |

| Arabinofuranose | Can confer resistance to degradation by enzymes like adenosine (B11128) deaminase | Antiproliferative activity | mdpi.com |

Removing the 2'-hydroxyl group to form a deoxyribose analogue can significantly alter biological activity. Purine nucleoside analogues based on 2'-deoxyribose are known to have broad antitumor activity, often by inhibiting DNA synthesis. medchemexpress.com For example, 2-Amino-6-chloropurine-9-beta-D-(2'-deoxy)riboside is a purine nucleoside analog investigated for its potential in treating lymphoid malignancies. medchemexpress.com

Replacing the cyclic sugar moiety with an acyclic or carbocyclic side chain creates another class of derivatives with distinct properties. These analogues can sometimes exhibit improved metabolic stability or different target specificities. A notable example is 9-norbornyl-6-chloropurine, a carbocyclic analogue that demonstrated promising antileukemic activity by depleting glutathione (B108866) levels in tumor cells.

Impact of Derivatization on Regioselectivity and Biological Potency

During the synthesis of purine derivatives, the substitution pattern is critical, particularly concerning which nitrogen atom of the purine ring is modified. While N9-substituted purines are most common, N7-isomers are also of significant biological interest. The derivatization of the starting 6-chloropurine can influence the regioselectivity of subsequent reactions. The choice of catalyst and the nature of substituents already on the purine ring can direct alkylation or glycosylation to the N7 or N9 position. For instance, using SnCl₄ as a catalyst in reactions with N-trimethylsilylated purines can favor the formation of N7-isomers.

The position of the substituent has a major impact on biological potency. While N9-glycosylated purines are common antiviral and anticancer agents, N7-substituted purine derivatives have been found to exhibit interesting activities, including cytokinin effects, cytotoxic activity, and inhibition of enzymes like butyrylcholinesterase.

Correlation between Specific Structural Features and Diverse Biological Responses (e.g., Cytokinin, Antiviral, Anticancer, Cholinesterase Inhibition)

A key goal of SAR studies is to correlate specific structural motifs with particular biological outcomes. For 6-chloropurine derivatives, clear patterns have emerged.

Cytokinin Activity : This activity is highly sensitive to the substituent at the N6 position. Long, bulky, or chiral side chains, such as (α-methylbenzyl)amine, are key determinants of potency and receptor specificity. nih.gov The presence of a halogen (Cl, F) at the C2 position can enhance specificity for the AHK3 receptor. nih.gov Conversely, glycosylation at the N9 position with ribose or glucose typically abolishes or greatly reduces cytokinin activity. nih.govmdpi.com

Antiviral Activity : For activity against SARS-CoV, the presence of the 6-chloropurine moiety is a strong positive determinant. nih.govnih.gov Modifications at the 5'-hydroxyl group of the ribose moiety can be tolerated, with both unprotected and benzoylated groups yielding active compounds, suggesting different potential mechanisms of action or cellular uptake. nih.gov

Anticancer Activity : A wide range of structural features can lead to anticancer effects. N6-substitution with moieties like benzylamine (B48309) can confer antiproliferative activity. caymanchem.com The introduction of amino acid amides at C6 can also lead to antiproliferative compounds. mdpi.com Furthermore, utilizing a 2'-deoxyribose sugar is a known strategy for creating purine analogues that interfere with DNA synthesis in cancer cells. medchemexpress.com

Cholinesterase Inhibition : While less explored for 6-chloropurine glucosides specifically, N7-alkylated purines have been reported to possess butyrylcholinesterase inhibitory activity. This suggests that directing substitutions to the N7 position could be a viable strategy for developing novel cholinesterase inhibitors based on the purine scaffold.

The following table correlates structural features with observed biological responses.

| Biological Response | Key Structural Features | Reference(s) |

| Cytokinin | N6-benzyl or similar side chains; Halogen at C2; Absence of N9-sugar | nih.govmdpi.com |

| Antiviral (SARS-CoV) | C6-chloro group; N9-ribofuranose | nih.govnih.gov |

| Anticancer | N6-substitutions; 2'-deoxyribose sugar; C6-amino acid amides | caymanchem.commdpi.commedchemexpress.com |

| Cholinesterase Inhibition | N7-alkylation (reported for general purines) |

Advanced Research Methodologies and Analytical Approaches for 6 Chloropurine 9 β D Glucoside Studies

In Vitro Experimental Models

In vitro models are indispensable for the preliminary assessment of the biological effects of 6-Chloropurine-9-β-D-glucoside, offering controlled environments to study its activity at the cellular and molecular levels.

The evaluation of purine (B94841) nucleosides often involves screening against a panel of human cancer cell lines to determine their antiproliferative or cytotoxic potential. While direct studies on 6-Chloropurine-9-β-D-glucoside are not extensively detailed in publicly available literature, research on structurally similar 6-chloropurine (B14466) nucleosides provides a framework for its potential assessment. For instance, novel 6-chloropurine nucleosides have been tested against various human tumor cell lines, demonstrating moderate cytostatic activity. researchgate.net One such study revealed that a derivative showed activity against HeLa (cervical cancer), HepG2 (liver cancer), and SW620 (colon cancer) cell lines, with IC50 values of 33 µM, 25 µM, and 35 µM, respectively. researchgate.net Notably, these compounds often show no cytotoxic effects on normal human diploid fibroblasts, indicating a degree of selectivity for cancer cells. researchgate.net

Another related compound, 9-norbornyl-6-chloropurine (NCP), has been investigated for its effects on leukemia cell lines such as CCRF-CEM and solid tumor-derived lines like HeLa-S3 and HepG2. researchgate.net These studies are crucial in establishing the potential of the 6-chloropurine scaffold in cancer research.

Plant callus cultures are also valuable for studying the effects of purine derivatives, particularly their role as cytokinins or growth regulators. researchgate.netnih.gov These cultures of undifferentiated plant cells can be used to observe effects on cell division, differentiation, and morphogenesis. nih.govresearchgate.net For example, callus cultures from various plants, including white pine and sorghum, are used to test the impact of different compounds on regeneration and growth. nih.govresearchgate.net

Table 1: Cytostatic Activity of a Representative 6-Chloropurine Nucleoside Analogue

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HeLa | Cervical Cancer | 33 |

| HepG2 | Liver Cancer | 25 |

| SW620 | Colon Cancer | 35 |

Data derived from studies on structurally similar 6-chloropurine nucleosides. researchgate.net

Plant bioassays are fundamental for determining the cytokinin activity of purine compounds. The most common assays include the Amaranthus betacyanin bioassay, tobacco callus bioassay, and wheat leaf senescence bioassay. mdpi.comnih.gov Research into cytokinin glucosides has shown that the position of the glucose moiety on the purine ring is critical for biological activity.

Studies involving the synthesis of 9-glucosides from 6-chloropurine-9-glucoside have demonstrated that these compounds are inactive in Amaranthus, tobacco callus, and senescence bioassays. mdpi.comnih.gov The 9-glucosylation of cytokinins is generally considered an irreversible inactivation process. mdpi.com These N9-conjugates are typically resistant to enzymatic cleavage by β-glucosidases, meaning they cannot be converted back to the active free cytokinin form within the plant tissue. mdpi.com This contrasts with O-glucosides, which can be hydrolytically activated. mdpi.com Furthermore, tobacco callus has been observed to grow more slowly on media containing cytokinin 9-glucosides compared to controls, suggesting a lack of cytokinin-like stimulation. mdpi.com

Table 2: Activity of 9-Glucosides Derived from 6-Chloropurine-9-glucoside in Plant Bioassays

| Bioassay | Compound Type | Observed Activity |

|---|---|---|

| Amaranthus betacyanin bioassay | Isoprenoid and Aromatic 9-Glucosides | Inactive |

| Tobacco callus bioassay | Isoprenoid and Aromatic 9-Glucosides | Inactive |

| Senescence bioassays | Isoprenoid and Aromatic 9-Glucosides | Inactive |

Findings based on the synthesis and bioassay of various cytokinin 9-glucosides. mdpi.comnih.gov

Enzyme assays are employed to understand the molecular targets and metabolic pathways of 6-Chloropurine-9-β-D-glucoside and its analogues.

Cholinesterase: Derivatives of purines and related heterocyclic compounds are sometimes evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in nerve function. While specific data for 6-Chloropurine-9-β-D-glucoside is scarce, other nitrogen-containing heterocyclic compounds have been identified as moderate inhibitors of cholinesterases. nih.gov

Glutathione-S-Transferase (GST): GSTs are key detoxification enzymes that catalyze the conjugation of glutathione (B108866) (GSH) to electrophilic compounds. nih.govmdpi.commdpi.com The metabolism of 9-norbornyl-6-chloropurine (NCP), a related 6-chloropurine derivative, was found to be mediated by GST, forming a glutathione conjugate. researchgate.netnih.gov Inhibition of GST prevented the formation of this metabolite and increased the cytotoxicity of NCP, indicating that conjugation with GSH is a detoxification step for this class of compounds. researchgate.netnih.gov

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a crucial enzyme in purine catabolism that converts hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Inhibition of this enzyme is a key strategy for treating gout. Purine analogues are frequently tested for XO inhibitory activity. Allopurinol, a structural isomer of hypoxanthine, is a well-known XO inhibitor. Studies on related 6-chloropurine derivatives, such as NCP, include assessments of their effects on XO activity to understand their full metabolic impact. nih.gov

Microbial systems are valuable for investigating the metabolism and environmental persistence of chemical compounds. The marine bacterium Vibrio splendidus is a relevant model, as it is a known opportunistic pathogen in marine environments and its metabolism can be influenced by purine derivatives. nih.gov

Research on V. splendidus has shown that its purine metabolism pathway is significantly linked to its ability to enter a persistent state, which allows survival in the presence of antibiotics. frontiersin.org In one study, the inhibition of purine metabolism by 6-mercaptopurine (B1684380) (a related purine analogue) led to an increase in persister cell formation. frontiersin.org This was associated with lower intracellular ATP levels and an enhanced ability to efflux tetracycline. frontiersin.org Such studies suggest that the purine metabolism of V. splendidus could be a target for compounds like 6-Chloropurine-9-β-D-glucoside, potentially influencing its growth, persistence, and metabolic processing of the compound itself.

Advanced Spectroscopic and Chromatographic Techniques

The definitive identification and structural analysis of 6-Chloropurine-9-β-D-glucoside require the use of high-resolution spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel compounds like 6-Chloropurine-9-β-D-glucoside. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR: A proton NMR spectrum would confirm the presence of both the purine and the glucoside moieties. Key signals would include the purine protons (H-2 and H-8) and the anomeric proton (H-1') of the glucose unit. The chemical shift and coupling constant of the anomeric proton are diagnostic for determining the β-configuration of the glycosidic bond. slu.se

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. chemicalbook.com The chemical shifts of the purine carbons and the six carbons of the glucose unit would be identified. The position of the glucose attachment is confirmed by observing the chemical shift of the purine carbons; attachment at the N-9 position significantly affects the chemical shifts of the adjacent C-4 and C-8 atoms compared to the free purine. chemicalbook.comchemicalbook.com

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are essential to definitively assign all proton and carbon signals and confirm the connectivity between them. slu.secore.ac.uk For example, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show a correlation between the anomeric proton (H-1') of the glucose and the N-9 carbon of the purine ring, unequivocally establishing the regiochemistry of the glycosidic linkage.

Table 3: Expected NMR Signals for the Structural Confirmation of 6-Chloropurine-9-β-D-glucoside

| NMR Experiment | Expected Observation | Information Gained |

|---|---|---|

| ¹H NMR | Signals for purine protons (H-2, H-8) and glucose protons, including the anomeric proton (H-1'). | Confirmation of both structural units; chemical shift and coupling of H-1' indicates β-configuration. |

| ¹³C NMR | Distinct signals for all purine and glucose carbons. | Confirms carbon skeleton; chemical shift of purine C-4 and C-8 indicates N-9 substitution. |

| 2D-HMBC | Correlation between the anomeric proton H-1' and purine carbon C-4/C-8. | Unambiguously confirms the N-9 regiochemistry of the glycosidic bond. |

Based on standard NMR principles for nucleoside characterization. slu.sechemicalbook.comchemicalbook.com

Computational and Modeling Approaches

Mathematical modeling is a powerful tool for understanding the complex dynamics of metabolic pathways. While specific models for 6-Chloropurine-9-β-D-glucoside are not widely published, the methodology can be applied to understand its metabolic fate. Studies on the parent compound, 6-chloropurine, have shown that it inhibits the de novo synthesis of guanine (B1146940) nucleotides. capes.gov.br

A mathematical model for the metabolic conversion of 6-Chloropurine-9-β-D-glucoside would aim to quantify the rates of key reactions, such as its conversion to 6-chloropurine and subsequent metabolism. This involves creating a system of differential equations that describe the concentration changes of the substrate and its various metabolites over time. Such models incorporate kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the enzymes involved. By fitting the model to experimental data (e.g., time-course measurements of metabolite concentrations via LC-MS), researchers can estimate these parameters and predict how the system will respond to different conditions.

| Component | Description | Example for 6-Chloropurine-9-β-D-glucoside |

|---|---|---|

| State Variables | Concentrations of substrates and metabolites | C(6-CP-glucoside), C(6-chloropurine), C(metabolite X) |

| Kinetic Parameters | Constants describing enzyme reaction rates (e.g., Km, Vmax) | Km and Vmax for the enzyme cleaving the glycosidic bond |

| Rate Equations | Mathematical expressions for the rate of each metabolic reaction | dC/dt = Vmax * C / (Km + C) |

| Experimental Data | Time-series measurements of metabolite concentrations | LC-MS quantification of the compound in cells at 0, 1, 2, 6 hours |

In silico (computer-based) methods are used to predict the biological activity and pharmacokinetic properties of a molecule based on its structure, saving significant time and resources in the early stages of drug discovery.

Structure-Activity Relationship (SAR): SAR studies on related 6-chloropurine nucleosides have demonstrated the critical role of the chlorine atom at the 6-position of the purine ring for biological activity, such as anti-viral effects. nih.govnih.gov It has been suggested that the electrophilic nature of the 6-chloropurine moiety may allow it to form covalent bonds with target enzymes, leading to potent inhibition. nih.gov The presence and nature of the sugar group also significantly modulate activity; for instance, ribonucleosides of some N6-substituted purines were found to be less active than their corresponding free bases, suggesting the sugar can hinder receptor binding. nih.gov